molecular formula C10H13NO B1606756 n-Ethyl-4-methylbenzamide CAS No. 26819-08-9

n-Ethyl-4-methylbenzamide

Cat. No. B1606756
CAS RN: 26819-08-9
M. Wt: 163.22 g/mol
InChI Key: QLPRAXXGCFGXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-methylbenzamide is a chemical compound with the molecular formula C10H13NO . Its average mass is approximately 163.216 Da . This compound belongs to the class of benzamides and exhibits interesting properties.


Molecular Structure Analysis

The molecular structure of n-Ethyl-4-methylbenzamide consists of a benzene ring substituted with an ethyl group and an amide functional group. The ethyl group is attached to the nitrogen atom of the amide. The compound’s 3D structure can be visualized using tools such as ChemSpider .

Future Directions

: ChemSpider: N-Ethyl-4-methylbenzamide : NIST Chemistry WebBook: Benzamide, N-methyl-

properties

IUPAC Name

N-ethyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRAXXGCFGXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181314
Record name Benzamide, N-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethyl-4-methylbenzamide

CAS RN

26819-08-9
Record name Benzamide, N-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Ethyl-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
n-Ethyl-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
n-Ethyl-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
n-Ethyl-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
n-Ethyl-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
n-Ethyl-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.